molecular formula C25H24ClN3O3S2 B11084304 2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11084304
M. Wt: 514.1 g/mol
InChI Key: HDVLCARSRGSRRP-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiophenyl group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of a chlorophenyl isocyanate with a thiophenyl acetic acid derivative under controlled conditions to form the imidazolidinone ring.

    Introduction of the Thioxo Group: The thioxo group is introduced via a thiolation reaction, often using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Final Coupling Reaction: The final step involves coupling the imidazolidinone intermediate with a propoxyphenyl acetamide derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, the propoxyphenyl group may confer different solubility, reactivity, and biological activity profiles.

Properties

Molecular Formula

C25H24ClN3O3S2

Molecular Weight

514.1 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C25H24ClN3O3S2/c1-2-13-32-20-11-7-18(8-12-20)27-23(30)15-22-24(31)29(19-9-5-17(26)6-10-19)25(33)28(22)16-21-4-3-14-34-21/h3-12,14,22H,2,13,15-16H2,1H3,(H,27,30)

InChI Key

HDVLCARSRGSRRP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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